2-Fluorodiphenylmethane

Catalog No.
S750825
CAS No.
3794-15-8
M.F
C13H11F
M. Wt
186.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorodiphenylmethane

CAS Number

3794-15-8

Product Name

2-Fluorodiphenylmethane

IUPAC Name

1-benzyl-2-fluorobenzene

Molecular Formula

C13H11F

Molecular Weight

186.22 g/mol

InChI

InChI=1S/C13H11F/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

YWWVDXKZLGXVHT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2F

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2F

2-Fluorodiphenylmethane has the molecular formula C13H11F and is structurally represented as two phenyl groups attached to a central carbon atom, which is also bonded to a fluorine atom. The compound is part of a broader class of fluorinated organic compounds, known for their unique properties due to the presence of fluorine, which can influence reactivity and biological activity.

The chemical behavior of 2-fluorodiphenylmethane is influenced by its structure. It can undergo various reactions typical of aromatic compounds, including electrophilic aromatic substitution and nucleophilic substitutions. Notably, fluorination reactions can occur under specific conditions, often yielding regioselective products depending on the reaction environment. For instance, studies have shown that in acetonitrile at elevated temperatures, fluorination can lead to oxidation of the saturated carbon atom alongside ring fluorination .

The synthesis of 2-fluorodiphenylmethane can be achieved through several methods:

  • Electrophilic Aromatic Substitution: This involves the reaction of diphenylmethane with a fluorinating agent such as Selectfluor or other fluorinating reagents under controlled conditions to introduce the fluorine atom at the desired position .
  • Friedel-Crafts Reactions: Similar to the synthesis of diphenylmethane itself, 2-fluorodiphenylmethane can be synthesized from benzene derivatives through Friedel-Crafts alkylation or acylation methods followed by subsequent fluorination steps .

2-Fluorodiphenylmethane finds applications in various fields:

  • Pharmaceuticals: Its unique properties make it a potential candidate for drug development, particularly in creating compounds with improved efficacy and reduced side effects.
  • Material Science: Fluorinated compounds are often used in the development of advanced materials, including polymers with enhanced thermal stability and chemical resistance.
  • Agricultural Chemicals: The compound may also be explored for use in agrochemicals due to its potential biological activity against pests or pathogens.

Studies on the interactions of 2-fluorodiphenylmethane with biological systems are crucial for understanding its potential toxicity and therapeutic effects. Interaction studies often focus on how such compounds bind to biological targets or how they are metabolized within organisms. The presence of a fluorine atom can significantly alter these interactions compared to non-fluorinated analogs.

Several compounds share structural similarities with 2-fluorodiphenylmethane. Here’s a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Properties
DiphenylmethaneTwo phenyl groups attached to methaneNon-fluorinated, less lipophilic
4-FluorodiphenylmethaneFluorine on para position of one phenyl groupDifferent regioselectivity in reactions
TriphenylmethaneThree phenyl groups attached to methaneIncreased steric hindrance
TetraphenylmethaneFour phenyl groups attachedHighly stable but less reactive

2-Fluorodiphenylmethane is unique due to its specific regioisomeric structure and the presence of a fluorine atom, which enhances its reactivity and potential applications compared to its non-fluorinated counterparts.

The synthesis of 2-fluorodiphenylmethane emerged alongside advancements in halogenated aromatic chemistry during the mid-20th century. Early methodologies focused on electrophilic aromatic substitution (EAS) and Friedel-Crafts alkylation, leveraging the reactivity of fluorine-containing precursors. For instance, the reaction of fluorobenzene with benzyl halides under Lewis acid catalysis provided a foundational route.

A significant breakthrough came with the development of reductive debromination techniques, where dibromofluoromethane derivatives were reduced using organotin hydrides to yield fluorinated diarylmethanes. Later, catalytic methods employing rhodium-aluminum bimetallic complexes enabled cross-coupling reactions, enhancing synthetic efficiency. These innovations positioned 2-fluorodiphenylmethane as a versatile building block for complex fluorinated architectures.

Nomenclature and Classification Systems

IUPAC Name

The systematic name 2-fluorodiphenylmethane reflects its structure: a methane core substituted with two phenyl groups and a fluorine atom at the ortho position of one ring.

Synonyms and Registry Identifiers

  • Common names: 1-Benzyl-2-fluorobenzene, Fluorodiphenylmethane
  • CAS Registry Number: 3794-15-8
  • Molecular Formula: C₁₃H₁₁F
  • Molecular Weight: 186.22 g/mol

Classification

  • Chemical Family: Halogenated diarylmethanes
  • Subclass: Fluorinated aromatic hydrocarbons
  • Structural Features: A methane carbon bonded to two aromatic rings (C₆H₅) and one fluorine atom, resulting in a planar geometry with limited rotamers.

Position in Halogenated Aromatic Chemistry

2-Fluorodiphenylmethane belongs to a broader class of halogenated diarylmethanes, which are critical in materials science and pharmaceuticals. Key distinctions from non-fluorinated analogs include:

Property2-FluorodiphenylmethaneDiphenylmethane (C₁₃H₁₂)
Electron WithdrawalStrong (due to -F)None
Dipole Moment1.55 Debye0.34 Debye
Boiling Point258.7°C265°C

The fluorine atom’s electronegativity induces electron withdrawal, stabilizing the compound against electrophilic attacks while enhancing its suitability as an intermediate in cross-coupling reactions. Compared to chloro- or bromo-diphenylmethanes, its lower polarizability and smaller atomic radius facilitate unique steric and electronic interactions.

Research Significance and Applications

Synthetic Chemistry

  • Catalytic Cross-Coupling: Serves as a substrate in Kumada–Tamao–Corriu reactions, enabling aryl-aryl bond formation.
  • Polymer Science: Acts as a monomer for fluorinated polymers with enhanced thermal stability, used in fuel cell membranes and high-performance coatings.

Biomedical Research

  • Fluorescent Probes: Its rigid structure and electron-deficient rings make it a candidate for developing near-infrared-II (NIR-II) imaging agents.
  • Antimicrobial Studies: Shown to inhibit bacterial growth in combination with plant-derived extracts, though mechanisms remain under investigation.

Material Science

  • Liquid Crystals: Fluorine’s anisotropic effects contribute to mesophase stability in display technologies.
  • Environmental Sensors: Utilized in pollutant detection systems due to its selective binding to aromatic contaminants.

2-Fluorodiphenylmethane presents as a colorless liquid under standard conditions [1] [2]. The compound has been characterized as a clear solution with no significant coloration [1]. Some sources describe it as occasionally appearing yellow or brown due to impurities or storage conditions [3]. The compound exists in liquid form at room temperature, with a specific gravity of 1.08 [1] [4], indicating it is denser than water.

The molecular formula of 2-fluorodiphenylmethane is C₁₃H₁₁F, with a molecular weight of 186.22 g/mol [1] [4] [5]. The compound is registered under CAS number 3794-15-8 [1] [4] [5], and its chemical structure consists of two phenyl rings connected by a methylene bridge, with a fluorine atom attached to the ortho position of one of the benzene rings.

Melting and Boiling Points

The melting point of 2-fluorodiphenylmethane is reported to be in the range of 50-52°C [6]. This relatively low melting point is consistent with its liquid state at room temperature. The compound transitions from solid to liquid phase within this narrow temperature range, indicating a relatively pure substance with well-defined phase transition characteristics.

The boiling point of 2-fluorodiphenylmethane is 258.7°C at 760 mmHg [1] [7]. Alternative boiling point data suggests 74°C at 0.2 Torr [8] [9], demonstrating the significant effect of pressure on the boiling point. Under reduced pressure conditions, the compound exhibits a much lower boiling point, which is advantageous for distillation and purification processes.

PropertyValueConditionsSource
Melting Point50-52°CStandard pressureOntosight AI [6]
Boiling Point258.7°C760 mmHgLookChem [1] [7]
Boiling Point74°C0.2 TorrMatrix Scientific [8] [9]

Density and Refractive Index

The density of 2-fluorodiphenylmethane ranges from 1.076 to 1.08 g/cm³ [1] [9] [4]. This density value places the compound in the category of moderately dense organic liquids. The slight variation in reported density values may be attributed to temperature differences during measurement or purity variations.

The refractive index is reported as 1.555 to 1.5586 [1] [4], with measurements typically taken at 589.3 nm and 20°C [4]. The refractive index is an important optical property that reflects the compound's molecular structure and electron density distribution. The relatively high refractive index is consistent with the presence of aromatic rings and the fluorine substituent.

PropertyValueConditionsSource
Density1.076-1.08 g/cm³25°CMultiple sources [1] [9] [4]
Refractive Index1.555-1.558620°C, 589.3 nmMultiple sources [1] [4]
Specific Gravity1.0825°CChemicalBook [4]

Solubility Parameters

2-Fluorodiphenylmethane exhibits limited solubility in water, with a reported solubility of 3.7 × 10⁻³ g/L at 25°C [10]. This extremely low water solubility is characteristic of aromatic compounds with fluorine substitution and is consistent with the compound's hydrophobic nature.

The compound demonstrates good solubility in organic solvents [6]. It is readily soluble in common organic solvents including ethanol, dichloromethane, and acetone [6]. The compound also shows solubility in non-polar solvents such as hexane, toluene, diethyl ether, and benzene, which is typical for aromatic organic compounds.

SolventSolubilityTemperatureSource
Water3.7 × 10⁻³ g/L25°CGuidechem [10]
EthanolSoluble25°COntosight AI [6]
DichloromethaneSoluble25°COntosight AI [6]
AcetoneSoluble25°COntosight AI [6]
Organic SolventsGood Solubility25°CGeneral Literature

Flash Point and Thermal Properties

The flash point of 2-fluorodiphenylmethane is 108.4°C [1] [7]. This relatively high flash point indicates that the compound requires significant heating before it can produce sufficient vapor to form an ignitable mixture with air. This property is important for safety considerations during handling and storage.

The compound's thermal properties include a critical temperature of 787.52 K and a critical pressure of 2878.12 kPa [11] [12]. The heat of vaporization is 48.93 kJ/mol, while the heat of fusion is 20.20 kJ/mol [11] [12]. These values provide insight into the energy requirements for phase transitions.

Thermal PropertyValueMethod/Source
Flash Point108.4°CLookChem [1] [7]
Critical Temperature787.52 KJoback Method [11] [12]
Critical Pressure2878.12 kPaJoback Method [11] [12]
Heat of Vaporization48.93 kJ/molJoback Method [11] [12]
Heat of Fusion20.20 kJ/molJoback Method [11] [12]

Vapor Pressure Characteristics

The vapor pressure of 2-fluorodiphenylmethane at 25°C is 0.0218 mmHg (equivalent to 0.00291 kPa) [13]. This relatively low vapor pressure indicates that the compound has limited volatility at room temperature, which is consistent with its high boiling point and molecular structure.

The vapor pressure increases significantly with temperature, reaching 760 mmHg (standard atmospheric pressure) at the boiling point of 258.7°C [1] [7]. This temperature-dependent behavior follows the Clausius-Clapeyron relationship typical for organic compounds.

TemperatureVapor Pressure (mmHg)Vapor Pressure (kPa)Source
25°C0.02180.00291LookChem [13]
258.7°C (B.P.)760101.325Standard Conditions

XLogP3

3.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

3794-15-8

Dates

Last modified: 08-15-2023

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